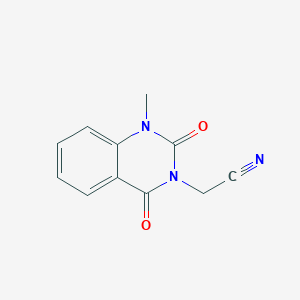

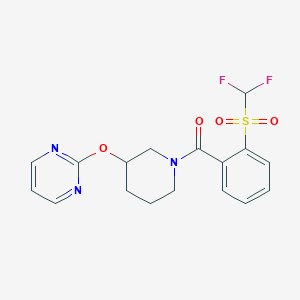

(2-((Difluoromethyl)sulfonyl)phenyl)(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The preparation of this compound involves several steps. Notably, difluoromethyl 2-pyridyl sulfone (2-PySO₂CF₂H) serves as a versatile carbonyl gem-difluoroolefination reagent. It can convert aldehydes, ketones, and even some lactones into their corresponding gem-difluoroolefins efficiently . The synthesis of 2-PySO₂CF₂H includes the difluoromethylation of 2-mercaptopyridine followed by oxidation .

Molecular Structure Analysis

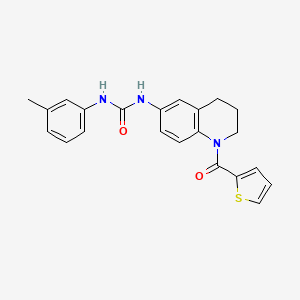

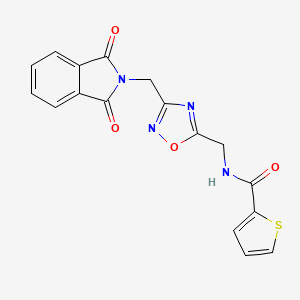

The molecular structure of (2-((Difluoromethyl)sulfonyl)phenyl)(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone comprises a piperidine ring, a pyrimidine moiety, and a difluoromethylsulfonylphenyl group. The difluoromethyl substituent imparts unique reactivity to the compound, making it valuable for synthetic applications .

Chemical Reactions Analysis

The compound participates in various chemical reactions, including gem-difluoroolefination reactions with carbonyl compounds. Mechanistic studies suggest that this process follows a typical Julia–Kocienski olefination pathway . The gem-difluoroolefins obtained find broad applications in synthetic methodologies .

科学的研究の応用

Pharmacokinetics and Metabolism

The metabolism, excretion, and pharmacokinetics of closely related compounds have been extensively studied. One compound, a dipeptidyl peptidase IV inhibitor, showed significant absorption and elimination profiles across different species, with the majority of the dose recovered in the urine and feces, indicating its potential for therapeutic applications in diabetes treatment (Sharma et al., 2012).

Antimicrobial Activity

Compounds with structural similarities have been synthesized and evaluated for their antimicrobial properties. Notably, certain derivatives exhibited good activity against various pathogenic bacterial and fungal strains, underscoring the potential of this chemical scaffold in developing new antimicrobial agents (Mallesha & Mohana, 2014).

Chemical Synthesis and Reactivity

The synthesis of related compounds involves innovative chemical strategies, including the Claisen condensation and reactions with 1,2-diamines, leading to the formation of compounds with potential applications in medicinal chemistry and material sciences. For example, the synthesis of 2-(trifluoroacetyl)chromones and their reactions with diamines have been explored to create novel chemical entities (Irgashev et al., 2015).

Biological Activities and Drug Development

Significant effort has been directed towards understanding the biological activities of compounds containing the pyrimidine ring, particularly in the context of drug development for diseases like type 2 diabetes. A potent, selective, and orally active dipeptidyl peptidase IV inhibitor with promising pharmacological profiles has been identified, indicating the therapeutic potential of these compounds (Ammirati et al., 2009).

特性

IUPAC Name |

[2-(difluoromethylsulfonyl)phenyl]-(3-pyrimidin-2-yloxypiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F2N3O4S/c18-16(19)27(24,25)14-7-2-1-6-13(14)15(23)22-10-3-5-12(11-22)26-17-20-8-4-9-21-17/h1-2,4,6-9,12,16H,3,5,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGSKQROCCOLERL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC=CC=C2S(=O)(=O)C(F)F)OC3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F2N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-((Difluoromethyl)sulfonyl)phenyl)(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-amino-2-fluoro-[1,1'-biphenyl]-3-carboxylate](/img/structure/B2770843.png)

![[1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazol-4-yl]methyl 3-chlorobenzenecarboxylate](/img/structure/B2770845.png)